An In-depth Technical Guide to (2,4-Dichloro-6-hydroxyphenyl)boronic acid: Properties, Applications, and Synthetic Protocols
An In-depth Technical Guide to (2,4-Dichloro-6-hydroxyphenyl)boronic acid: Properties, Applications, and Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (2,4-Dichloro-6-hydroxyphenyl)boronic acid, a valuable reagent in modern organic synthesis and medicinal chemistry. Drawing upon established principles and data from analogous compounds, this document will delve into its chemical and physical properties, safety and handling protocols, and its significant applications, particularly in the realm of cross-coupling reactions for drug discovery.
Core Compound Identity and Properties
(2,4-Dichloro-6-hydroxyphenyl)boronic acid is a substituted phenylboronic acid, a class of compounds renowned for their versatility as building blocks in organic synthesis.[1] Its unique substitution pattern, featuring two chlorine atoms and a hydroxyl group, imparts specific reactivity and properties that are of considerable interest to the scientific community.
Chemical Identification
-
Chemical Name: (2,4-Dichloro-6-hydroxyphenyl)boronic acid
-
CAS Number: 1028332-22-0[2]
-
Molecular Formula: C₆H₅BCl₂O₃[2]
-
Molecular Weight: 206.82 g/mol [2]
Physicochemical Properties
Detailed experimental data for the physical properties of (2,4-Dichloro-6-hydroxyphenyl)boronic acid are not extensively reported in publicly available literature. However, based on the properties of similar phenylboronic acid derivatives, the following characteristics can be anticipated.[3]
| Property | Predicted Value/Information | Citation |
| Melting Point | Expected to be a solid with a relatively high melting point, likely decomposing at elevated temperatures. Phenylboronic acid has a melting point of 216-219 °C. | |
| Boiling Point | Not applicable, as it is likely to decompose before boiling under atmospheric pressure. | |
| Solubility | Expected to exhibit moderate solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Solubility in nonpolar solvents like hexane is likely to be low. Phenylboronic acid shows good solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[4][5] | |
| pKa | The presence of electron-withdrawing chlorine atoms is expected to make it a stronger Lewis acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8).[6] |
Note: The provided data is based on general characteristics of phenylboronic acids and should be confirmed experimentally for (2,4-Dichloro-6-hydroxyphenyl)boronic acid.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling (2,4-Dichloro-6-hydroxyphenyl)boronic acid.
Hazard Identification
Based on available safety data for similar compounds, (2,4-Dichloro-6-hydroxyphenyl)boronic acid is associated with the following hazards:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Handling Procedures
-
Work in a well-ventilated area, preferably a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Storage
-
Store in a tightly sealed container in a cool, dry place.[2]
-
Recommended storage temperature is 2-8°C.[2]
-
The compound is moisture-sensitive and should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. For boronic acids, sample preparation is crucial as they can form cyclic anhydrides (boroxines), leading to complex spectra.[7] Recording spectra in deuterated methanol (CD₃OD) or water (D₂O) can help break up these oligomers.[7]
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons. Due to the substitution pattern, two singlets or two doublets with small coupling constants are anticipated in the aromatic region. The hydroxyl proton and the boronic acid protons may appear as broad singlets and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The spectrum will display characteristic signals for the six aromatic carbons. The carbon attached to the boron atom (ipso-carbon) can sometimes be difficult to observe due to quadrupolar relaxation.[8][9][10]
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
B-O Stretch: A strong, broad band around 1350 cm⁻¹ is characteristic of the B-O stretching vibration.
-
Aromatic C-H and C=C Stretches: Signals in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
-
C-Cl Stretch: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern.
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. In positive ion mode, adducts with solvent or cations might be observed. Boronic acids can sometimes form dimers or trimers, which might be detectable.[11]
Applications in Organic Synthesis and Drug Discovery
Boronic acids are indispensable reagents in modern organic chemistry, primarily due to their role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[6][12][13] This reaction allows for the formation of carbon-carbon bonds, a fundamental transformation in the synthesis of a vast array of organic molecules, including many active pharmaceutical ingredients (APIs).[14][15][16]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a versatile method for creating biaryl and vinyl-aryl structures.[17] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system. The unique electronic and steric properties of (2,4-Dichloro-6-hydroxyphenyl)boronic acid make it an interesting coupling partner for the synthesis of complex, highly functionalized molecules.
Workflow for a Typical Suzuki-Miyaura Coupling Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. 4-Hydroxyphenylboronic acid = 95.0 71597-85-8 [sigmaaldrich.com]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. rsc.org [rsc.org]
- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]
- 10. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 15. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients [mdpi.com]
- 16. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 17. youtube.com [youtube.com]
